5,6-Dihydropenicillic acid
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Overview
Description
5,6-Dihydropenicillic acid is a chemical compound known for its unique structure and properties It belongs to the class of furanones, which are heterocyclic organic compounds containing a furan ring with a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydropenicillic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 4-methoxy-2-butanone and isopropyl alcohol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification methods ensures the compound meets the required purity standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydropenicillic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its reactivity and applications.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are often employed to facilitate reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
5,6-Dihydropenicillic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 5,6-Dihydropenicillic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity and signal transduction. The exact mechanism may vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2(5H)-furanone: A related compound with similar structural features but different functional groups.
5-Methoxy-2(5H)-furanone: Another furanone derivative with distinct properties.
Uniqueness
5,6-Dihydropenicillic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.
Properties
CAS No. |
35973-53-6 |
---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
5-hydroxy-4-methoxy-5-propan-2-ylfuran-2-one |
InChI |
InChI=1S/C8H12O4/c1-5(2)8(10)6(11-3)4-7(9)12-8/h4-5,10H,1-3H3 |
InChI Key |
XMLBVCBGTUQJHY-UHFFFAOYSA-N |
SMILES |
CC(C)C1(C(=CC(=O)O1)OC)O |
Canonical SMILES |
CC(C)C1(C(=CC(=O)O1)OC)O |
Synonyms |
5,6-dihydropenicillic acid 5-hydroxy-4-methoxy-5-(1-methylethyl)-2(5H)-furanone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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